3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative featuring a benzodioxole group, a 1,2,4-oxadiazole ring, and a thioether linkage. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including enzyme inhibition and cytotoxic effects . The benzodioxole moiety may enhance bioavailability, while the oxadiazole and thioether groups likely contribute to target binding and metabolic stability .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O6S/c1-33-17-8-9-19(22(12-17)34-2)25-29-24(37-30-25)14-38-27-28-20-6-4-3-5-18(20)26(32)31(27)13-16-7-10-21-23(11-16)36-15-35-21/h3-12H,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKLLIJGSQCEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research. Its structural components suggest possible interactions with biological targets that could lead to therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 426.48 g/mol. The structure features a quinazolinone core linked to a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties. The presence of a thioether and oxadiazole groups further enhances its potential biological activity.
Anticancer Properties
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For example, derivatives of benzo[d][1,3]dioxole have shown promising results in inhibiting various cancer cell lines.
Case Study: Antitumor Activity
In a study examining the anticancer effects of related compounds, several derivatives demonstrated IC50 values below 5 µM against human cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). Notably, one compound exhibited an IC50 of 2.38 µM for HepG2 cells, outperforming doxorubicin, a standard chemotherapeutic agent with an IC50 of 7.46 µM for the same cell line .
The mechanisms underlying the anticancer effects of these compounds are multifaceted:
- EGFR Inhibition : Some studies have shown that these compounds can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
- Apoptosis Induction : The activation of apoptotic pathways has been observed through annexin V-FITC assays, indicating that these compounds can induce programmed cell death in cancer cells.
- Cell Cycle Arrest : Analysis revealed that treated cells exhibited altered cell cycle progression, contributing to reduced proliferation rates.
Summary of Biological Activities
Comparison with Similar Compounds
Structural Features
The compound’s quinazolinone core is shared with many bioactive derivatives, but its substitution pattern distinguishes it from others. Key structural comparisons include:
Key Observations :
- The oxadiazole and benzodioxole groups in the target compound may enhance binding to enzymes like CYP3A4 or AChE, as seen in other quinazolinones .
- Thioether linkages (as in the target compound) are less common than thioxo groups (e.g., ), which may influence redox stability .
Physicochemical Properties
Quinazolinones generally exhibit moderate water solubility and variable permeability. Comparative
Notes:
- BBB permeability contradictions in suggest substituents critically influence penetration; electron-rich groups (e.g., benzodioxole) may improve it .
- The target compound’s oxadiazole ring could reduce metabolic clearance compared to triazole-containing analogs .
Pharmacological Activities
Key Findings :
- Molecular docking suggests quinazolinones with hydrogen-bonding substituents (e.g., oxadiazole) mimic donepezil’s AChE binding .
- Benzimidazole hybrids () show cytotoxicity, but the target compound’s benzodioxole may shift activity toward neuroprotection .
Challenges :
- Oxadiazole ring formation may require careful optimization to avoid side reactions (e.g., quinazoline ring opening, as in ) .
Q & A
Q. What are common pitfalls in purification, and how can they be mitigated?
- Answer :
- Recrystallization Issues : If crystals fail to form, use solvent mixtures (e.g., ethanol:water 3:1) or gradient cooling.
- Column Chromatography : Pre-adsorb the crude product onto silica to avoid streaking.
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
